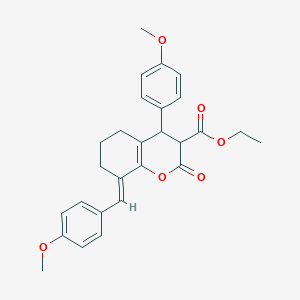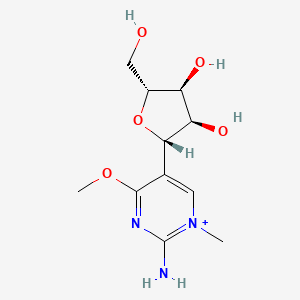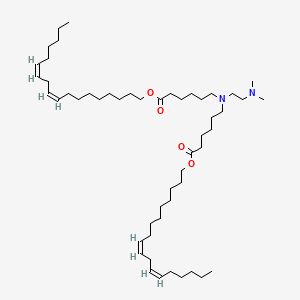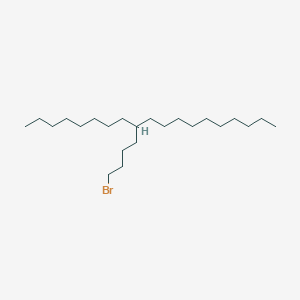
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form the intermediate. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Potential therapeutic applications, including anticancer or antimicrobial effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate
- Ethyl 8-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate
Uniqueness
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C27H28O6 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
ethyl (8E)-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-2-oxo-4,5,6,7-tetrahydro-3H-chromene-3-carboxylate |
InChI |
InChI=1S/C27H28O6/c1-4-32-26(28)24-23(18-10-14-21(31-3)15-11-18)22-7-5-6-19(25(22)33-27(24)29)16-17-8-12-20(30-2)13-9-17/h8-16,23-24H,4-7H2,1-3H3/b19-16+ |
Clé InChI |
RAJMWGGMAKIPQW-KNTRCKAVSA-N |
SMILES isomérique |
CCOC(=O)C1C(C2=C(/C(=C/C3=CC=C(C=C3)OC)/CCC2)OC1=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CCOC(=O)C1C(C2=C(C(=CC3=CC=C(C=C3)OC)CCC2)OC1=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)
![N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)
![2-(2-{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13364175.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13364183.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364187.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)

![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)

![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)
